REACTION_CXSMILES
|
[H-].[Na+].[C:3]([O:7][CH3:8])(=[O:6])[CH:4]=[CH2:5].S(C[N+:20]#[C-:21])(C1C=CC(C)=CC=1)(=O)=O.O1CCC[CH2:23]1>O>[NH:20]1[CH:21]=[CH:23][C:4]([C:3]([O:7][CH3:8])=[O:6])=[CH:5]1 |f:0.1|
|
Name
|
|
Quantity
|
10.5 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
11.3 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OC
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(C1=CC=C(C)C=C1)C[N+]#[C-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the resulting slurry stirred under nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
dried flask
|
Type
|
WASH
|
Details
|
washed twice with dry benzene
|
Type
|
ADDITION
|
Details
|
Dry tetrahydrofuran (400 ml.) was added to the flask
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture refluxed during this process
|
Type
|
STIRRING
|
Details
|
After stirring for an additional hour
|
Type
|
TEMPERATURE
|
Details
|
(without external heating)
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled in an ice-water bath
|
Type
|
CUSTOM
|
Details
|
resulted
|
Type
|
TEMPERATURE
|
Details
|
to warm
|
Type
|
EXTRACTION
|
Details
|
extracted three times with ether
|
Type
|
WASH
|
Details
|
The combined ether extracts were back-washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
saturated brine, dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
N1C=C(C=C1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |